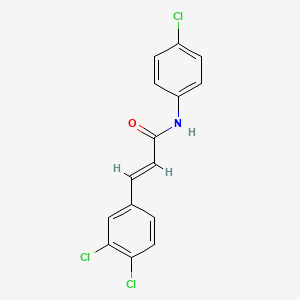
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as DCDAA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCDAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process involving the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves the inhibition of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to inhibit the activation of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IkB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide as a research tool is its specificity for the NF-kB signaling pathway, making it a useful tool for investigating the role of NF-kB in various diseases. However, one limitation of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
Future research on N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could focus on investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies could investigate the potential toxicity and safety of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of novel derivatives and analogs of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves several steps, starting with the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a second reaction with acryloyl chloride to form the final product, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Several studies have investigated the mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide and its biochemical and physiological effects. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIIICMRPNBHGT-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
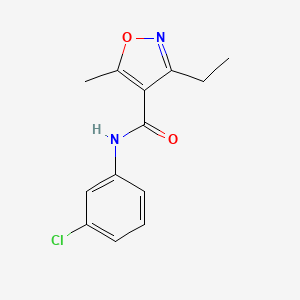
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)
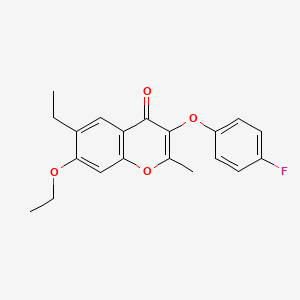
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
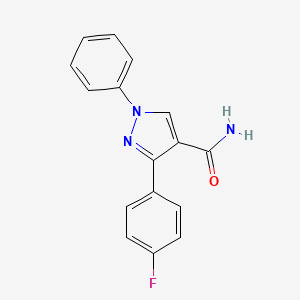
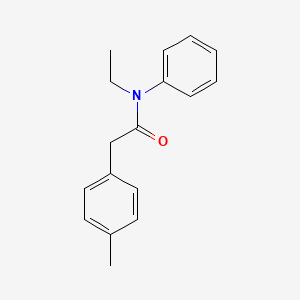
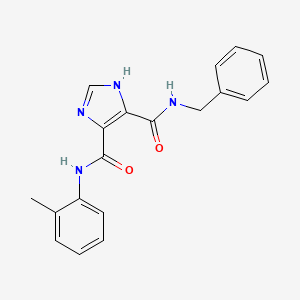

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)